t-Boc-N-Amido-PEG9-propargyl
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Overview
Description
t-Boc-N-Amido-PEG9-propargyl: is a versatile alkyne linker used in Click Chemistry reactions. It is known for its ability to form stable triazole linkages when reacted with azides in the presence of copper catalysts. This compound is particularly useful in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG9-propargyl typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form polyethylene glycol (PEG) with the desired molecular weight.
Functionalization: The terminal hydroxyl group of PEG is then reacted with propargyl bromide to introduce the alkyne functionality.
Protection: The amine group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: t-Boc-N-Amido-PEG9-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The primary application of this compound is in Click Chemistry reactions with azides to form triazole linkages.
Deprotection: Under mild acidic conditions, the Boc group can be removed to reveal the free amine.
Oxidation and Reduction: Although not common, these reactions can be performed under specific conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, azides, and solvents like water or organic solvents.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Triazole Linkages: The primary product of Click Chemistry reactions with azides.
Free Amine: Resulting from the deprotection of the Boc group.
Scientific Research Applications
t-Boc-N-Amido-PEG9-propargyl is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: It finds applications in the development of new materials and coatings.
Mechanism of Action
The mechanism by which t-Boc-N-Amido-PEG9-propargyl exerts its effects involves the formation of stable triazole linkages through Click Chemistry reactions. The copper(I) catalyst facilitates the cycloaddition reaction between the alkyne and azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and selective, making it a valuable tool in various applications.
Molecular Targets and Pathways:
Triazole Formation: The primary molecular target is the formation of triazole linkages.
Copper(I) Catalysis: The copper(I) catalyst is essential for the cycloaddition reaction.
Comparison with Similar Compounds
t-Boc-N-Amido-PEG9-propargyl is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other alkyne linkers, such as propargylamine and PEGylated alkynes.
Uniqueness: The presence of the Boc-protected amine group and the specific PEG length (9 units) make this compound distinct in its applications and reactivity.
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Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO11/c1-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-27-25(28)38-26(2,3)4/h1H,6-24H2,2-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWMZJRGSVZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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